Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This compound features a cyclopropyl group and a pyrrole moiety, which contribute to its unique chemical properties and biological activities. The compound is classified under amino acids due to the presence of an amino group and is recognized for its structural complexity.
Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid falls under the category of amino acids and organofluorine compounds, due to its carbon-fluorine bond presence in some derivatives . Its classification is significant for understanding its reactivity and interaction with biological systems.
The synthesis of Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid typically involves multi-step organic reactions. Key methods include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The synthesis may involve techniques such as:
The molecular structure of Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid can be represented as follows:
This indicates that the compound consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Key data points include:
Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid can participate in several chemical reactions, including:
The reactivity is influenced by the steric and electronic properties imparted by both the cyclopropyl and pyrrole groups, making it suitable for further derivatization in synthetic chemistry.
The mechanism of action for Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid primarily relates to its interactions within biological systems. It may exert effects through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways related to neurological functions.
Research indicates potential applications in treating conditions such as epilepsy, suggesting that it may influence neuronal excitability or neurotransmitter release mechanisms . Further studies are required to elucidate precise pathways and targets within cellular systems.
Key physical properties include:
Chemical properties encompass reactivity patterns, stability under various conditions, and interactions with other chemical entities. The presence of functional groups like amino and carbonyl plays a crucial role in its reactivity profile.
Relevant data includes:
Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid has significant potential applications in scientific research, particularly in:
The core structure of the compound is systematically defined as a substituted acetic acid derivative. Its IUPAC name is:2-[Cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino]acetic acid [4] [6].
Table 1: IUPAC Nomenclature Breakdown
Component | Role in Name |
---|---|
Acetic acid | Parent chain |
Cyclopropyl | N-substituent on tertiary amine |
2-oxo-2-(1H-pyrrol-2-yl)ethyl | Ketone-linked ethyl chain to pyrrole |
The compound integrates four distinct functional groups that dictate its reactivity and physicochemical behavior:
Hybridization Map:
The structural relationship to pyrrolidine (saturated) and pyrrole (aromatic) derivatives highlights key electronic and conformational differences:
Table 2: Comparative Analysis of Heterocyclic Derivatives
Feature | Pyrrolidine Derivatives | Pyrrole Derivatives | Target Compound |
---|---|---|---|
Ring saturation | Fully saturated | Unsaturated/aromatic | Aromatic pyrrole ring |
Nitrogen basicity | High (alkyl amine) | Low (lone pair in aromatic system) | Low (pyrrole-like) |
Ring conformation | Flexible envelope conformations | Rigid planar structure | Planar constraints at pyrrole site |
Electronic effects | Electron-donating | Electron-withdrawing/resonance-donating | Conjugated ketone enhances electron delocalization |
Table 3: Compound Synonyms and Identifiers
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 2-[Cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino]acetic acid | This analysis |
CAS Registry | 1353960-53-8 | BLD Pharm [4] |
Molecular Formula | C₁₁H₁₃N₃O₃ | PubChem [4] |
SMILES | O=C(O)CN(C1CC1)CC(=O)C2=CC=CN2 | PubChem [4] [6] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6